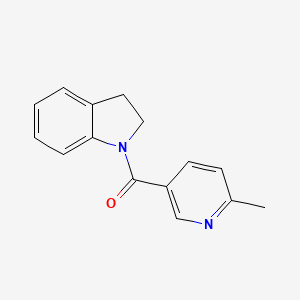
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide, also known as AMPA, is a compound that belongs to the pyridinecarboxamide family. It is a small molecule that has been widely used in scientific research due to its unique properties. AMPA has been used as a tool in the study of various biological processes, including neuroscience, cancer, and immunology.
作用機序
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide acts as an agonist for the N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor, which is a type of ionotropic glutamate receptor. The binding of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide to the receptor results in the influx of cations, such as sodium and calcium, into the cell. This influx of cations leads to the depolarization of the cell membrane, which can lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In neuroscience, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to enhance synaptic transmission and plasticity, which is important for learning and memory. In cancer research, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor antagonists have been shown to inhibit tumor growth and metastasis. In immunology, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptors have been shown to play a role in the regulation of immune cell function, including the production of cytokines and chemokines.
実験室実験の利点と制限
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has several advantages as a tool in scientific research. It is a small molecule that can easily penetrate cell membranes and is relatively stable. It has also been extensively studied, and its effects on various biological processes are well understood. However, there are also limitations to using N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. Its effects can be complex and difficult to interpret, and it can be difficult to control the concentration and timing of its application.
将来の方向性
There are several future directions for the study of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide. One area of research is the development of more selective N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor agonists and antagonists, which could be used to study the specific roles of different N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor subtypes. Another area of research is the use of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, the role of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide in cancer and immunology is an area of active research, with the potential for the development of new therapies.
合成法
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide can be synthesized via a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with acetic anhydride and 3-acetylphenylboronic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon. The resulting product is then purified by recrystallization to obtain pure N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide.
科学的研究の応用
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been widely used in scientific research due to its unique properties. It has been used as a tool in the study of various biological processes, including neuroscience, cancer, and immunology. In neuroscience, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been used to study the role of glutamate receptors in synaptic plasticity and memory formation. In cancer research, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been used to study the effects of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptor antagonists on tumor growth and metastasis. In immunology, N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide has been used to study the role of N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide receptors in the regulation of immune cell function.
特性
IUPAC Name |
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-7-13(9-16-10)15(19)17-14-5-3-4-12(8-14)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCRGIRAEWVAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)

